molecular formula C11H13N3O3 B14859196 3-(2-Nitro-benzyl)-piperazin-2-one

3-(2-Nitro-benzyl)-piperazin-2-one

Cat. No.: B14859196
M. Wt: 235.24 g/mol
InChI Key: AVWFKFYAVYPARS-UHFFFAOYSA-N
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Description

3-(2-Nitro-benzyl)-piperazin-2-one is a piperazin-2-one derivative characterized by a benzyl group substituted with a nitro (-NO₂) group at the 2-position of the aromatic ring. The piperazin-2-one core, a six-membered lactam ring, provides structural rigidity and hydrogen-bonding capabilities, making it a versatile scaffold in medicinal chemistry and synthetic organic chemistry.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

3-[(2-nitrophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13N3O3/c15-11-9(12-5-6-13-11)7-8-3-1-2-4-10(8)14(16)17/h1-4,9,12H,5-7H2,(H,13,15)

InChI Key

AVWFKFYAVYPARS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(2-NITRO-BENZYL)-PIPERAZIN-2-ONE typically involves the reaction of piperazine with 2-nitrobenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often carried out at elevated temperatures to accelerate the process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed:

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

®-3-(2-NITRO-BENZYL)-PIPERAZIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(2-NITRO-BENZYL)-PIPERAZIN-2-ONE involves the photolysis of the nitrobenzyl group. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction, leading to the release of the active compound. This process is often used in the development of photoremovable protecting groups, where the compound is activated by light to release a biologically active molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(2-Nitro-benzyl)-piperazin-2-one, highlighting substituent variations, physicochemical properties, and biological activities:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities References
This compound 2-Nitrobenzyl C₁₁H₁₃N₃O₃ 235.24 g/mol Expected strong electron-withdrawing effects; potential reactivity in phosphorylation or redox reactions. Inferred
3-Benzyl-piperazin-2-one Benzyl (unsubstituted) C₁₁H₁₄N₂O 190.24 g/mol Baseline scaffold; used in phosphonate synthesis (e.g., tetraethyl N-benzyl derivatives).
3-(2-Fluoro-benzyl)-piperazin-2-one 2-Fluorobenzyl C₁₁H₁₃FN₂O 208.23 g/mol Fluorine’s electronegativity may enhance metabolic stability; no direct hazard classification.
3-(Pyridin-2-yl)piperazin-2-one Pyridin-2-yl C₁₀H₁₁N₃O 189.21 g/mol Demonstrated Mpro-inhibiting activity (binding energy: -10.4 kcal/mol) against SARS-CoV-2.
3-(4-Iodophenyl)piperazin-2-one 4-Iodophenyl C₁₁H₁₂IN₃O 329.14 g/mol Bulky iodine substituent may hinder steric interactions; used in peptidomimetic synthesis.
1-(2-Cyanobenzyl)piperazine 2-Cyanobenzyl C₁₂H₁₅N₃ 201.27 g/mol Cyano group enhances hydrogen bonding; explored in medicinal chemistry for CNS targets.

Physicochemical Properties

  • Solubility and Stability: The nitro group’s polarity may improve aqueous solubility compared to fluorobenzyl or iodophenyl analogs.

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